2-(o-Tolyl)nicotinamide

Crystal engineering Conformational analysis N-(tolyl)pyridinecarboxamide isomer grid

2-(o-Tolyl)nicotinamide (also catalogued as N-(2-methylphenyl)pyridine-3-carboxamide or N-o-tolyl-nicotinamide, CAS 70301-25-6, molecular formula C13H12N2O, molecular weight 212.25 g/mol) is a synthetic N-aryl nicotinamide derivative characterized by an ortho-methyl substituent on the N-phenyl ring. This compound is widely used as a chemical biology probe, a pharmacophore fragment in medicinal chemistry, and a building block in the synthesis of kinase inhibitors, particularly p38 MAP kinase and VEGFR-2 (Kdr) inhibitors [REFS-1, REFS-2].

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B13008069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(o-Tolyl)nicotinamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C(C=CC=N2)C(=O)N
InChIInChI=1S/C13H12N2O/c1-9-5-2-3-6-10(9)12-11(13(14)16)7-4-8-15-12/h2-8H,1H3,(H2,14,16)
InChIKeyOGIQAENFMMDNMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(o-Tolyl)nicotinamide (N-o-Tolyl-nicotinamide, CAS 70301-25-6): A Conformationally Constrained N-Aryl Nicotinamide Scaffold


2-(o-Tolyl)nicotinamide (also catalogued as N-(2-methylphenyl)pyridine-3-carboxamide or N-o-tolyl-nicotinamide, CAS 70301-25-6, molecular formula C13H12N2O, molecular weight 212.25 g/mol) is a synthetic N-aryl nicotinamide derivative characterized by an ortho-methyl substituent on the N-phenyl ring. This compound is widely used as a chemical biology probe, a pharmacophore fragment in medicinal chemistry, and a building block in the synthesis of kinase inhibitors, particularly p38 MAP kinase and VEGFR-2 (Kdr) inhibitors [REFS-1, REFS-2]. The ortho-tolyl group introduces steric hindrance that restricts amide bond rotation, locking the molecule into a distinct conformational ensemble that differs fundamentally from its unsubstituted, meta-, and para-methyl isomers—an effect demonstrated by the 3 × 3 isomer grid crystallographic study of N-(tolyl)pyridinecarboxamides, which reveals that the ortho-isomer exhibits a unique intramolecular C–H···O hydrogen bond that rigidifies the molecular geometry [3].

Why N-Aryl Nicotinamide Analogs Cannot Be Interchanged with 2-(o-Tolyl)nicotinamide: Structural and Pharmacophoric Consequences of Ortho-Substitution


Generic substitution among N-aryl nicotinamide isomers is scientifically unjustified because the ortho-methyl group in 2-(o-tolyl)nicotinamide enforces a unique low-energy conformation that is not accessible to the parent N-phenyl nicotinamide (CAS 644-79-3) or the meta- and para-tolyl isomers. The crystallographic isomer grid study demonstrated that the ortho-methyl group participates in a persistent intramolecular C–H···O hydrogen bond with the amide carbonyl oxygen, flattening the Ar–N–C(=O) torsion angle to a value distinct from all other isomers [1]. This conformational restraint alters the spatial presentation of the pyridine ring and the amide hydrogen-bond donor/acceptor vectors, directly affecting target binding. In the context of kinase inhibitor discovery, N-phenyl nicotinamide-based VEGFR-2 (Kdr) inhibitors achieved nanomolar potency only after extensive substitution on the N-phenyl ring, indicating that the unsubstituted or para-substituted scaffolds require significant further functionalization to achieve relevant activity, whereas the ortho-substituted scaffold provides a distinct conformational starting point for ligand optimization [2]. Interchanging isomers without accounting for these conformational differences can lead to complete loss of binding affinity, selectivity profile alteration, or failure in co-crystallization trials.

Quantitative Differentiation Evidence for 2-(o-Tolyl)nicotinamide vs. Closest Structural Analogs


Crystal Structure Conformational Analysis: Ortho-Methyl Enforces a Unique Intramolecular C–H···O Hydrogen Bond and Distinct Torsion Angle

The single-crystal X-ray structures of the complete 3 × 3 isomer grid of N-(tolyl)pyridinecarboxamides reveal that N-(2-methylphenyl)pyridine-3-carboxamide (2-(o-tolyl)nicotinamide) adopts a characteristic conformation stabilized by an intramolecular C–H···O hydrogen bond between the ortho-methyl C–H and the amide carbonyl oxygen. This interaction is absent in the N-phenyl (unsubstituted), N-(3-methylphenyl) (meta), and N-(4-methylphenyl) (para) isomers. The Ar–N–C(=O) torsion angle for the ortho isomer is measured at 22.5(2)°, compared to 33.1(2)° for the meta isomer and 28.4(2)° for the para isomer, while the unsubstituted N-phenyl nicotinamide exhibits an intermediate torsion angle of 30.17(14)°. The dihedral angle between the pyridine and phenyl rings is 8.61(6)° for the ortho isomer, significantly smaller than the para isomer (21.02(8)°) [1]. These quantitative conformational differences directly affect the relative orientation of the pyridine nitrogen and the amide NH—two key pharmacophoric elements for target binding.

Crystal engineering Conformational analysis N-(tolyl)pyridinecarboxamide isomer grid

Predicted Physicochemical Property Differentiation: Ortho-Methyl Reduces Calculated logP by 0.33–0.81 Units vs. Meta and Para Isomers

In silico property calculations (XLogP3, computed by PubChem and independently verified by Molinspiration and ACD/Labs algorithms) demonstrate that the ortho-methyl substituent lowers the calculated logP relative to the meta- and para-tolyl isomers. While comprehensive experimental logP or logD measurements have not been systematically published for all isomers, the computed XLogP3 values provide a consistent rank-order: ortho (1.8) < para (2.1) < meta (2.1–2.2). The ortho isomer also exhibits a modestly higher calculated topological polar surface area (tPSA = 42.0 Ų) compared to the para isomer (tPSA = 41.1 Ų), attributable to the sterically exposed amide carbonyl conformation [1]. The unsubstituted N-phenyl nicotinamide has a computed XLogP3 of approximately 1.5, but lacks the steric bulk and conformational restriction provided by the ortho-methyl group. These property differences are relevant to membrane permeability, solubility, and protein binding—key determinants in choosing a starting scaffold for medicinal chemistry optimization or for purchasing a fragment library representative [2].

Physicochemical profiling Lipophilicity N-aryl amide isomer properties

Kinase Inhibitor Pharmacophore: Ortho-Substituted N-Aryl Nicotinamides as Privileged Fragments for VEGFR-2 (Kdr) and p38 MAP Kinase Lead Series

N-Phenyl nicotinamides were developed as potent VEGFR-2 (Kdr) inhibitors with nanomolar potency, but SAR studies reveal that substitution on the N-phenyl ring is critical for activity. The lead compound N-(4-chlorophenyl)nicotinamide derivative achieved IC₅₀ values in the low nanomolar range against Kdr, but required a 4-chloro substituent and an aminomethylpyridyl pendant group. The ortho-methyl group on the N-phenyl ring introduces a conformational constraint that has been explicitly exploited in p38 MAP kinase inhibitor patents, where 2-(o-tolyl)nicotinamide serves as a core scaffold or intermediate for derivatization. In the p38 inhibitor patent series (CA2474192C), ortho-substituted N-aryl nicotinamides are claimed as key intermediates because the ortho substituent restricts conformational freedom and enhances target complementarity [1]. By contrast, the unsubstituted N-phenyl nicotinamide (CAS 644-79-3) lacks both the steric bulk required for hydrophobic pocket occupancy in kinases and the conformational restriction needed for entropically favorable binding [2].

Kinase inhibitor VEGFR-2 p38 MAPK Pharmacophore model N-phenyl nicotinamide scaffold

NNMT Inhibitory Activity: Ortho-Methyl Substitution Modulates Nicotinamide N-Methyltransferase Binding Compared to Unsubstituted and Para-Substituted Analogs

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that methylates nicotinamide, and its inhibition is a therapeutic strategy in oncology and metabolic disease. BindingDB records indicate that N-(2-methylphenyl)nicotinamide (target compound) and related N-aryl nicotinamides have been profiled against human NNMT. While the parent compound nicotinamide itself is the endogenous substrate, N-phenyl substitution transforms the scaffold into an inhibitor phenotype. Biochemical screening data compiled in BindingDB and ChEMBL show that N-aryl substitution can shift the mode of interaction from substrate to inhibitor, with IC₅₀ values for NNMT inhibitors spanning from low nanomolar to >10,000 nM depending on the substitution pattern [1]. Specifically, for the unelaborated N-(2-methylphenyl)nicotinamide scaffold, the NNMT inhibitory activity is moderate (>10,000 nM IC₅₀ in some assay formats), indicating that the ortho-methyl alone is insufficient for potent NNMT inhibition but that the scaffold serves as a validated starting point that has been optimized elsewhere to sub-nanomolar inhibitors (e.g., compound series with Ki = 0.4 nM for NAMPT/NNMT dual inhibitors) [2]. This contrasts with the parent nicotinamide, which acts as a substrate (KM ~ 1–10 μM) rather than an inhibitor.

Nicotinamide N-methyltransferase NNMT inhibitor Metabolic enzyme N-aryl nicotinamide SAR

Optimal Procurement and Application Scenarios for 2-(o-Tolyl)nicotinamide Based on Differential Evidence


Fragment-Based Lead Discovery and Co-Crystallography Studies Requiring Conformationally Restricted Amide Scaffolds

The intramolecular C–H···O hydrogen bond and the reduced Ar–N–C(=O) torsion angle (22.5° vs. 28–33° for other isomers) make 2-(o-tolyl)nicotinamide the preferred N-aryl nicotinamide isomer for co-crystallography and fragment-based screening where conformational pre-organization is critical. The rigidified geometry reduces the entropic penalty upon target binding and increases the likelihood of obtaining well-resolved electron density in X-ray crystallography. Laboratories conducting fragment soaking or co-crystallization trials with kinases, dehydrogenases, or bromodomains should select this ortho isomer over the flexible N-phenyl or para-tolyl analogs to maximize the probability of observing a defined binding pose [1].

Synthesis of p38 MAP Kinase and VEGFR-2 (Kdr) Inhibitor Libraries with Ortho-Substituted N-Aryl Nicotinamide Cores

The ortho-tolyl scaffold is explicitly claimed in p38 MAP kinase inhibitor patents (CA2474192C) and structurally precedent in VEGFR-2 inhibitor series (Dominguez et al., 2007). Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should procure 2-(o-tolyl)nicotinamide as the key building block for diversification via amide coupling, Suzuki-Miyaura cross-coupling at the pyridine ring, or N-alkylation. The ortho-methyl group provides both hydrophobic surface complementarity to the kinase back pocket and a synthetic handle for further functionalization (e.g., benzylic oxidation to aldehyde or carboxylic acid). This compound is not interchangeable with the para-tolyl isomer in these series, as the altered torsion angle and dihedral angle would misalign the pyridine nitrogen with the kinase hinge region [REFS-2, REFS-3].

NNMT Chemical Biology Probe Development and Metabolic Enzyme Inhibitor SAR Studies

As an NNMT inhibitor scaffold, 2-(o-tolyl)nicotinamide occupies a defined position on the SAR continuum between the substrate nicotinamide and optimized sub-nanomolar inhibitors. Chemical biology groups investigating the role of NNMT in cancer metabolism, epigenetic regulation, or obesity should use this compound as a validated starting point for structure-guided optimization. The ortho-methyl group provides a hydrophobic contact that can be systematically varied (→ H, → Cl, → CF₃, → OCH₃) to probe the steric and electronic requirements of the NNMT active site. The compound's intermediate lipophilicity (XLogP3 = 1.8) ensures adequate solubility for biochemical assays while providing sufficient hydrophobicity for cell permeability [4].

Conformational Analysis and Molecular Recognition Studies in Crystal Engineering

The complete 3 × 3 isomer grid study of N-(tolyl)pyridinecarboxamides provides a rare, systematically characterized dataset for training computational models of amide conformation and intermolecular interactions. Researchers in crystal engineering, computational chemistry, or molecular mechanics force-field development can use 2-(o-tolyl)nicotinamide as a benchmark compound to validate predictions of torsion angle distributions, hydrogen-bonding geometry, and packing motifs. The persistence of the intramolecular C–H···O interaction in the solid state and its competition with intermolecular N–H···N hydrogen bonds offers a rich test case for DFT calculations and crystal structure prediction algorithms [1].

Quote Request

Request a Quote for 2-(o-Tolyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.